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molecular formula C13H7FO2S B8629184 1-Fluoro-4-hydroxy-9H-thioxanthen-9-one CAS No. 106032-19-3

1-Fluoro-4-hydroxy-9H-thioxanthen-9-one

Cat. No. B8629184
M. Wt: 246.26 g/mol
InChI Key: AUHIKFMUZNXFKJ-UHFFFAOYSA-N
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Patent
US07049313B2

Procedure details

Thiosalicylic acid (46.26 g, 0.3 mol) and 4-fluorophenol (56.05 g, 0.5 mol) were dissolved in conc. H2SO4 (750 ml) and the mixture was stirred under nitrogen for 24 hours. The reaction mixture was then poured onto ice (1.5 L) and the yellow precipitate was filtered and washed with water (300 ml). The precipitate was dried at 50° C. for 24 hours and was used without further purification (31.4 g, 42.5%). m/z (LC-MS, ESP): 247 (M++1).
Quantity
46.26 g
Type
reactant
Reaction Step One
Quantity
56.05 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[SH:4].[F:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1>OS(O)(=O)=O>[F:11][C:12]1[C:17]2[C:1](=[O:9])[C:2]3[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=3)[S:4][C:16]=2[C:15]([OH:18])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
46.26 g
Type
reactant
Smiles
C(C=1C(S)=CC=CC1)(=O)O
Name
Quantity
56.05 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
750 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto ice (1.5 L)
FILTRATION
Type
FILTRATION
Details
the yellow precipitate was filtered
WASH
Type
WASH
Details
washed with water (300 ml)
CUSTOM
Type
CUSTOM
Details
The precipitate was dried at 50° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was used without further purification (31.4 g, 42.5%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
FC1=CC=C(C=2SC3=CC=CC=C3C(C12)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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